molecular formula C11H11NO B14229680 {4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile CAS No. 515163-31-2

{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile

Cat. No.: B14229680
CAS No.: 515163-31-2
M. Wt: 173.21 g/mol
InChI Key: OBSXHICWSMSOSR-UHFFFAOYSA-N
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Description

{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile is an organic compound with the molecular formula C11H11NO. It is characterized by the presence of a phenyl ring substituted with a prop-2-en-1-yloxy group and an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile typically involves the reaction of 4-hydroxyphenylacetonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-[(Prop-2-en-1-yl)oxy]benzaldehyde or 4-[(Prop-2-en-1-yl)oxy]benzoic acid.

    Reduction: Formation of 4-[(Prop-2-en-1-yl)oxy]phenylmethanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Prop-2-en-1-yl)oxy]benzaldehyde
  • 4-[(Prop-2-en-1-yl)oxy]benzoic acid
  • 4-[(Prop-2-en-1-yl)oxy]phenylmethanamine

Properties

CAS No.

515163-31-2

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(4-prop-2-enoxyphenyl)acetonitrile

InChI

InChI=1S/C11H11NO/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h2-6H,1,7,9H2

InChI Key

OBSXHICWSMSOSR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC#N

Origin of Product

United States

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